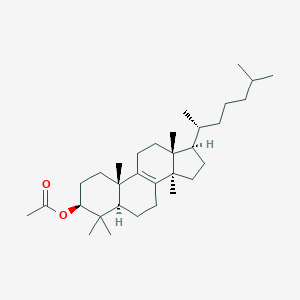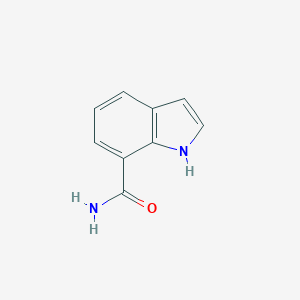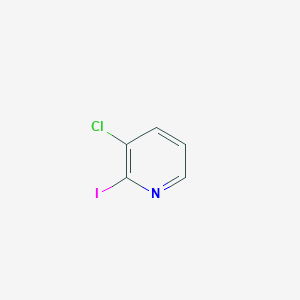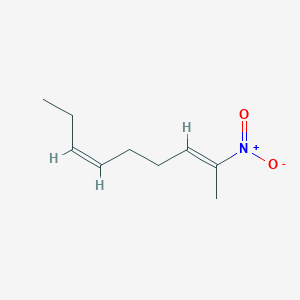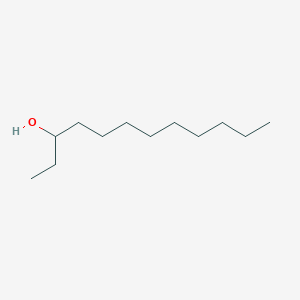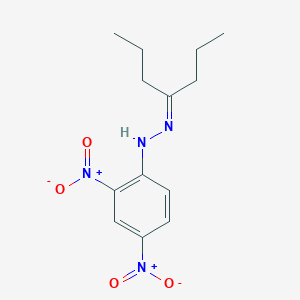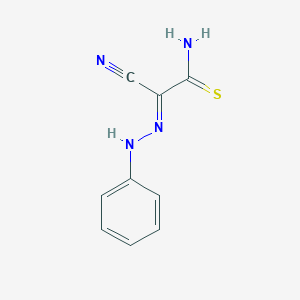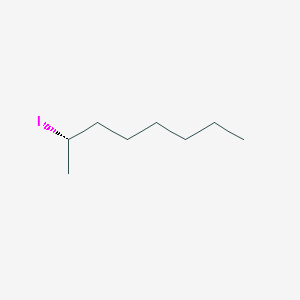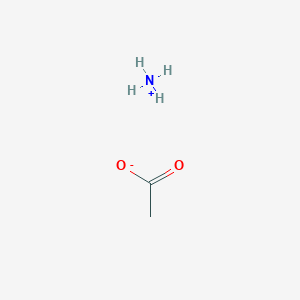
Taxane
Overview
Description
Taxanes are a class of diterpenes. They were originally identified from plants of the genus Taxus (yews), and feature a taxadiene core . Paclitaxel (Taxol) and docetaxel (Taxotere) are widely used as chemotherapy agents . They were first derived from natural sources, but some have been semisynthesized .
Synthesis Analysis
Taxanes are difficult to synthesize because of their numerous chiral centres . A scalable enantioselective total synthesis of taxanes has been reported . This synthesis enables a gram-scale preparation of taxadiene, the ‘parent’ taxane . The characteristic 6-8-6 tricyclic system of the taxane family is forged via a vicinal difunctionalization/Diels–Alder strategy .
Molecular Structure Analysis
The carbon skeleton of each organic molecule serves as the foundation for its three-dimensional structure, playing a pivotal role in determining its physical and biological properties . The taxane family of diterpenes comprises over 350 members, the most famous of which is Taxol (paclitaxel), a billion-dollar anticancer drug .
Chemical Reactions Analysis
Taxanes are shown to interact with androgen signalling in PCa cells at both the cytoplasmic level (via microtubules) and the nuclear level, affecting transcriptional regulators of androgen-responsive gene expression . The rates of grade 3/4 neutropenia were higher with docetaxel than with paclitaxel .
Physical And Chemical Properties Analysis
Taxanes are poorly soluble in water . The carbon skeleton of each organic molecule serves as the foundation for its three-dimensional structure, playing a pivotal role in determining its physical and biological properties .
Scientific Research Applications
Anticancer Properties
Taxanes, including paclitaxel (Taxol) and docetaxel, are potent anticancer agents. They stabilize microtubules, disrupting cell division and inducing apoptosis in cancer cells. Paclitaxel is widely used against various cancers, including breast, ovarian, and lung cancer .
Head and Neck Squamous Cell Carcinoma (HNSCC) Treatment
Docetaxel (DTX) has revolutionized HNSCC therapy. Combined with cisplatin and 5-fluorouracil, it improves patient outcomes in locally advanced unresectable HNSCC .
Chemotherapy Formulations
Paclitaxel and docetaxel are essential components of chemotherapy regimens. Their efficacy in both early-stage and metastatic breast cancer has been well-established through clinical trials .
Taxus Extraction and Medicinal Component Utilization
Researchers focus on effectively extracting and utilizing taxanes from Taxus species. Developing appropriate pharmaceutical dosage forms is a critical area of study .
Natural Product Synthesis: Taxane Total Synthesis
The total synthesis of taxanes has been a challenging endeavor. Researchers have developed strategies, such as the two-phase synthesis approach, to access taxanes like Taxol. This involves cyclase phases and multiple C−O bond-forming steps, enabling the creation of these complex natural products .
Other Therapeutic Applications
Beyond cancer treatment, taxanes show promise in other therapeutic areas, including neuroprotection, cardiovascular diseases, and immunomodulation. These applications continue to be explored .
Taxane Biosynthesis and Synthetic Biology
Understanding taxane biosynthesis pathways and leveraging synthetic biology techniques can enhance taxane production. Plant cell fermentation (PCF) technology allows direct preparation of taxanes on a large scale .
Mechanism of Action
Target of Action
Taxanes, including paclitaxel and docetaxel, are a class of diterpenes that primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division . The hub targets obtained by Protein-Protein Interaction (PPI) analysis are TP53, EGFR, and AKT1 .
Mode of Action
The principal mechanism of action of taxanes is the disruption of microtubule function . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, which is essential for cell division . This essentially makes taxanes mitotic inhibitors . The binding energies of eight taxanes with TP53, EGFR, and AKT1 targets were found to be less than -8.8 kcal/mol .
Biochemical Pathways
Taxanes affect multiple biochemical pathways. They act on TP53, EGFR, and AKT1 targets through pathways in cancer, proteoglycans in cancer pathway, and microRNAs in cancer pathway . These pathways play a crucial role in treating lung cancer in biological functions such as protein binding, enzyme binding, and identical protein binding .
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of taxanes play a crucial role in their bioavailability
Result of Action
The molecular and cellular effects of taxanes’ action are significant. Taxanes are known to interact with androgen signaling in prostate cancer cells at both the cytoplasmic level (via microtubules) and the nuclear level, affecting transcriptional regulators of androgen-responsive gene expression . In addition, taxanes have been shown to induce cytotoxic responses, determining alterations of cellular processes that can affect each other .
Action Environment
Environmental factors can influence the action, efficacy, and stability of taxanes. For instance, high carbon dioxide levels prevented taxol biosynthesis, probably due to the inhibition of P450 catalytic activity, whereas low oxygen levels promoted the early onset of secondary metabolite . Furthermore, the extraction conditions, such as the liquid-to-solid ratio, ultrasonic power, ultrasonic time, and ethanol content in the solvent, can also affect the yield of taxanes .
Safety and Hazards
Future Directions
The future directions of taxanes involve more personalized approaches to treatment by tailoring drug–inhibitor combinations or alternatives depending on levels of resistance biomarkers . This review will identify gaps in knowledge surrounding taxane resistance that future research or clinical trials can overcome .
properties
IUPAC Name |
(1S,3R,4R,8S,11S,12R)-4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3/t14-,15-,16+,17+,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFODGZWDEEBT-QFIAKTPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@]2([C@@H]1C[C@@H]3CC[C@H]([C@@H](C3(C)C)CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936327 | |
| Record name | Taxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxane | |
CAS RN |
1605-68-1 | |
| Record name | Taxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



